5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide involves several steps. The furanose (5-carbon) sugar in the compound comes from the pentose phosphate pathway, which converts glucose (as its 6-phosphate derivative) into ribose 5-phosphate (R5P). The subsequent reactions attach the amino imidazole portion of the molecule, beginning when R5P is activated as its pyrophosphate derivative, phosphoribosyl pyrophosphate (PRPP). This reaction is catalyzed by ribose-phosphate diphosphokinase .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves enzymatic reactions and chemical synthesis pathways that are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different imidazole derivatives, while reduction could result in modified ribonucleotide structures.
Scientific Research Applications
5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of purine nucleotides.
Biology: The compound is involved in various metabolic pathways and is used to study cellular processes.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of 5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide involves the stimulation of AMP-dependent protein kinase (AMPK) activity. AMPK is a key regulator of cellular energy homeostasis, and its activation leads to increased glucose uptake and fatty acid oxidation. The compound acts by mimicking AMP, thereby activating AMPK and promoting metabolic changes that enhance energy production .
Comparison with Similar Compounds
Similar Compounds
Adenosine monophosphate (AMP): AICAR is an analog of AMP and shares similar properties in terms of activating AMPK.
Inosine monophosphate (IMP): AICAR is an intermediate in the generation of IMP, which is a precursor to AMP and GMP (guanosine monophosphate).
Uniqueness
What sets 5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide apart is its ability to directly activate AMPK, making it a valuable tool in research and potential therapeutic applications. Its role as an intermediate in purine nucleotide synthesis also highlights its importance in fundamental biochemical processes .
Properties
Molecular Formula |
C9H17N4O9P |
---|---|
Molecular Weight |
356.23 g/mol |
IUPAC Name |
5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid |
InChI |
InChI=1S/C9H14N4O5.H3O4P/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9;1-5(2,3)4/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17);(H3,1,2,3,4)/t3-,5?,6+,9-;/m1./s1 |
InChI Key |
BPVGMEHURDEDAZ-CODPYOKSSA-N |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)C(=O)N.OP(=O)(O)O |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N.OP(=O)(O)O |
Origin of Product |
United States |
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